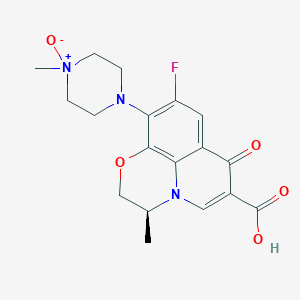

Levofloxacin N-oxide

Übersicht

Beschreibung

Levofloxacin-N-oxid ist ein Derivat von Levofloxacin, einem weit verbreiteten Fluorchinolon-Antibiotikum.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Levofloxacin-N-oxid kann durch Reaktion von Levofloxacin mit Wasserstoffperoxid in Gegenwart eines sauren Katalysators synthetisiert werden. Ein übliches Verfahren beinhaltet das Auflösen von Levofloxacin in Salzsäure und anschließendes schrittweises Zugeben von Wasserstoffperoxidlösung bei kontrollierten Temperaturen. Die Reaktionsmischung wird dann getrocknet und umkristallisiert, um Levofloxacin-N-oxid mit hoher Reinheit zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Levofloxacin-N-oxid folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet das Mischen von Levofloxacin mit Eisessig und das Hinzufügen eines Katalysators wie Phosphorwolframsäure. Anschließend wird Wasserstoffperoxid portionsweise hinzugefügt, und die Reaktionsmischung wird einer Vakuumdestillation und Umkristallisation unterzogen, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Levofloxacin-N-oxid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen werden durch das Vorhandensein von funktionellen Gruppen wie dem Piperazinring und der Carbonsäureeinheit beeinflusst .

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid wird üblicherweise als Oxidationsmittel verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Alkylhalogeniden auftreten.

Wichtigste gebildete Produkte

Die wichtigsten aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise ergibt die Oxidation mit Wasserstoffperoxid hauptsächlich Levofloxacin-N-oxid, während die Reduktion zur Bildung von Levofloxacin führen kann .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Formation

Levofloxacin N-oxide is formed through the oxidation of levofloxacin, specifically at the piperazine ring, resulting in a compound that lacks bactericidal activity. The chemical structure of this compound is characterized by the presence of an N-oxide functional group, which alters its reactivity compared to its parent compound .

Pharmacological Research

-

Toxicological Studies :

- Research has indicated that this compound may exhibit genotoxic properties. In vitro studies using mouse lymphoma assays and chromosome aberration assays have shown that while it does not induce mutagenicity at lower concentrations, it can result in structural aberrations at higher doses . This raises concerns about its safety as a degradation product in pharmaceutical formulations.

-

Cytochrome P450 Interaction :

- A study evaluated the inhibitory effects of various N-oxides, including this compound, on cytochrome P450 enzymes. The findings suggest that this compound does not significantly inhibit CYP pathways compared to other compounds, indicating a lower risk for drug-drug interactions involving this metabolite .

-

Antioxidant Defense Impact :

- Investigations into the effects of levofloxacin on oxidative stress revealed that its metabolites, including this compound, can deplete antioxidant defenses in biological systems. This depletion may lead to renal and hepatic dysfunctions, highlighting the need for careful monitoring of oxidative stress markers in patients receiving levofloxacin therapy .

Environmental Implications

This compound has been detected as a degradation product in wastewater treatment processes. Its persistence raises concerns regarding environmental contamination and potential ecological impacts. Studies indicate that levofloxacin and its metabolites can undergo transformations in aquatic environments, leading to the formation of various degradation products that may possess different biological activities .

Case Studies

-

Biotransformation Studies :

- A recent study demonstrated that levofloxacin can be completely transformed into this compound under specific conditions (e.g., pH 5 and 30 °C). This transformation was more efficient at lower concentrations of the parent antibiotic, suggesting that environmental factors significantly influence the degradation pathways of fluoroquinolones .

-

Clinical Observations :

- Clinical studies assessing the renal and hepatic impacts of levofloxacin have noted significant increases in liver enzymes and markers of renal dysfunction among patients treated with high doses of levofloxacin. While these effects are primarily attributed to the parent compound, the role of its metabolites, including this compound, warrants further investigation to fully understand their contributions to observed toxicities .

Summary Table of Research Findings

Wirkmechanismus

Levofloxacin N-oxide exerts its effects by interacting with bacterial DNA gyrase and topoisomerase IV, similar to levofloxacin. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, this compound disrupts bacterial DNA processes, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Levofloxacin: Die Stammverbindung, die weit verbreitet als Antibiotikum eingesetzt wird.

Ofloxacin: Ein racemisches Gemisch, von dem Levofloxacin das aktive S-Enantiomer ist.

Moxifloxacin: Ein weiteres Fluorchinolon mit einem ähnlichen Wirkmechanismus.

Einzigartigkeit

Im Gegensatz zu seiner Stammverbindung wird Levofloxacin-N-oxid hauptsächlich wegen seiner Rolle als Verunreinigung und seiner potenziellen Auswirkungen auf Arzneimittelformulierungen untersucht .

Biologische Aktivität

Levofloxacin N-oxide is a degradation product of the fluoroquinolone antibiotic levofloxacin, primarily formed through metabolic processes. This article delves into the biological activity of this compound, examining its pharmacological properties, potential toxicity, and implications for antibiotic resistance.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 117678-38-3 |

| Molecular Formula | CHFNO |

| Molecular Weight | 377.367 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

This compound is noted for not exhibiting significant genotoxic risks, which is crucial for evaluating its safety profile as a metabolite of levofloxacin .

Antimicrobial Properties

Research indicates that this compound does not possess bactericidal activity. Its formation as a degradation product may compromise the efficacy of levofloxacin, potentially contributing to increased bacterial resistance due to the absence of an effective antimicrobial agent . The lack of bactericidal properties raises concerns about the implications for treatment regimens involving levofloxacin.

Potential Mutagenicity

This compound has been suggested as a potential mutagen due to its structural similarities to quinolone derivatives. Some studies indicate that while levofloxacin itself is not considered a genotoxic impurity, its metabolites may pose risks that warrant further investigation . The presence of a quinolone-3-carboxylic acid or naphthyridine analog in its structure raises questions about its long-term safety in clinical use.

Case Studies and Research Findings

- Degradation Studies : A study by Ge et al. demonstrated that levofloxacin degrades into several products when exposed to light, with this compound being one of the primary metabolites identified. This study highlighted the importance of protecting levofloxacin from light to maintain its stability and effectiveness .

- Anticancer Activity Exploration : Although primarily known for its antibacterial properties, research has explored the anticancer potential of levofloxacin derivatives. Compounds derived from levofloxacin have shown promising cytotoxic activity against various cancer cell lines, indicating that modifications to the structure could yield beneficial therapeutic applications . However, the specific role of this compound in these activities is less clear and requires further exploration.

- Resistance Mechanisms : The emergence of resistance among bacterial strains treated with fluoroquinolones like levofloxacin has been documented extensively. The formation of non-active metabolites such as this compound could contribute to this resistance by reducing the overall concentration of active drug available to inhibit bacterial growth .

Eigenschaften

IUPAC Name |

(2S)-7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O5/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLAUMUQGRQERL-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151865 | |

| Record name | Levofloxacin N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117678-38-3 | |

| Record name | Levofloxacin N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117678383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levofloxacin N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOFLOXACIN N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE0E2O42UC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Levofloxacin N-oxide and how is it related to Levofloxacin?

A1: this compound is a known impurity found in Levofloxacin drug substances and products. [] It is a product of Levofloxacin oxidation and is often detected during stability studies of Levofloxacin formulations. [, ] While Levofloxacin is a broad-spectrum antibiotic used to treat various bacterial infections, the pharmacological activity of this compound is significantly less studied. []

Q2: How is this compound metabolized and excreted in a biological system?

A3: While specific details about this compound's metabolism are limited in the provided research, a study in Rhesus monkeys provides insights into the metabolic pathway of Levofloxacin. [] In this study, this compound was identified as a minor metabolite of Levofloxacin, suggesting its potential formation within a biological system. The major route of excretion for total radioactivity (primarily attributed to Levofloxacin and its metabolites) was through urine (57-86%), with a minor fraction excreted in feces (7.4-14.7%). [] This information suggests that this compound, if formed in vivo, might be subjected to similar metabolic pathways and excretion routes as Levofloxacin.

Q3: What analytical methods are used to identify and quantify this compound?

A4: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a commonly employed technique for identifying and quantifying this compound. [, ] This method allows for the separation and detection of this compound from Levofloxacin and other potential impurities in a sample. [] The use of mass spectrometry provides accurate mass measurements, aiding in the unambiguous identification of the compound. []

Q4: What is the significance of studying impurities like this compound in pharmaceutical development?

A5: Understanding the formation, characteristics, and potential effects of impurities like this compound is crucial in pharmaceutical development for several reasons. [] Firstly, impurities can impact the safety and efficacy of the drug product. Even in small amounts, impurities can potentially contribute to toxicity or reduce the drug's effectiveness. Secondly, characterizing impurities is essential for regulatory compliance. Regulatory agencies require strict control and monitoring of impurities in drug substances and products to ensure patient safety. Lastly, studying impurities can provide valuable insights into the degradation pathways of the drug substance, which can be helpful in developing stable formulations and ensuring the long-term quality of the drug product.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.